Empedopeptin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

恩培多肽是一种天然脂肽抗生素,由八个氨基酸组成。 它以其对革兰氏阳性菌的强效抗菌活性而闻名,包括耐甲氧西林金黄色葡萄球菌和耐青霉素肺炎链球菌 . 恩培多肽通过抑制细胞壁生物合成来发挥作用,其机制是通过钙依赖性复合物形成与肽聚糖前体结合 .

准备方法

恩培多肽由海洋细菌马西利亚氏菌属 YMA4 菌株产生。 YMA4 . 其生物合成途径涉及非核糖体肽合成酶,这些酶负责组装环状脂肽结构 . 核心非核糖体肽基因缺失突变株(Δ empC、Δ empD 和 Δ empE)不能产生恩培多肽,而双加氧酶基因缺失突变株(Δ empA 和 Δ empB)则产生几种独特的恩培多肽类似物 .

化学反应分析

恩培多肽经历几种类型的化学反应,包括与肽聚糖前体的复合物形成。 它与含有十一烷基焦磷酸的肽聚糖前体形成钙依赖性复合物,特别是脂类 II . 恩培多肽的主要生理靶点是十一烷基焦磷酸-N-乙酰胞壁酸 (五肽)-N-乙酰葡萄糖胺 (脂类 II),它与抗生素以 1:2 的摩尔化学计量比形成复合物 . 该反应形成的主要产物是抑制细菌细胞壁合成 .

科学研究应用

Key Findings:

- Targeting Lipid II : Empedopeptin binds to lipid II, preventing its processing by peptidoglycan biosynthetic enzymes .

- Calcium-Dependent Activity : The presence of calcium ions enhances the binding affinity of this compound to its target, increasing its antibacterial efficacy .

Antibacterial Activity

This compound has demonstrated significant activity against a range of Gram-positive pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Penicillin-resistant Streptococcus pneumoniae

- Clostridium difficile

In vitro studies have shown minimal inhibitory concentrations (MICs) in the low microgram per milliliter range for both susceptible and resistant isolates, indicating strong therapeutic potential .

Therapeutic Efficacy

This compound has shown promising results in animal models, particularly in treating lethal bloodstream infections. Its pharmacokinetic profile suggests good absorption and low acute toxicity, making it a candidate for further clinical development .

Case Studies

- In Vivo Efficacy : In murine models of sepsis caused by MRSA, this compound exhibited substantial therapeutic effects, comparable to conventional antibiotics like vancomycin .

- Resistance Mechanisms : Studies indicate that this compound remains effective against strains resistant to other antibiotics due to its unique mechanism targeting lipid II, distinguishing it from traditional agents like vancomycin .

Research Applications

This compound is not only valuable as an antibiotic but also serves as a tool in microbiological research:

- Biosynthetic Pathway Studies : Researchers utilize this compound to explore bacterial biosynthetic pathways and resistance mechanisms.

- Discovery of New Antibiotics : The structure and function of this compound have inspired the search for new analogs and derivatives that may enhance its antibacterial properties or broaden its spectrum of activity .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Mechanism of Action | Inhibits peptidoglycan synthesis by targeting lipid II | Effective against resistant strains; calcium enhances activity |

| Antibacterial Activity | Potent against Gram-positive pathogens | Low MICs; effective in vitro and in vivo |

| Therapeutic Efficacy | Demonstrated efficacy in animal models for bloodstream infections | Comparable effectiveness to existing antibiotics like vancomycin |

| Research Applications | Tool for studying antibiotic resistance and biosynthetic pathways | Promotes discovery of new antibiotic candidates |

作用机制

恩培多肽通过选择性地干扰完整细菌细胞中细胞壁生物合成的后期阶段来发挥作用 . 它抑制 N-乙酰葡萄糖胺掺入聚合细胞壁,并导致最终可溶性肽聚糖前体 UDP-N-乙酰胞壁酸-五肽在细胞质中的积累 . 恩培多肽与含有十一烷基焦磷酸的肽聚糖前体形成复合物,特别是脂类 II,该脂类 II 在细胞外部很容易获得 . 这种复合物形成通过隔离杆菌预醇载体来阻止细菌细胞壁合成 .

与相似化合物的比较

恩培多肽与其他环状脂肽抗生素相似,例如多粘菌素、三丙肽和普鲁巴辛 . 这些抗生素也需要游离钙离子的存在才能有效杀死革兰氏阳性菌 . 恩培多肽的独特之处在于其特异性的作用机制,它涉及与肽聚糖前体形成钙依赖性复合物 . 该机制不同于其他环状脂肽,其他环状脂肽可能靶向细菌细胞壁合成的不同阶段 .

类似的化合物包括:

- 多粘菌素

- 三丙肽

- 普鲁巴辛

相似化合物的比较

Empedopeptin is similar to other cyclic lipopeptide antibiotics, such as polymyxins, tripro-peptins, and plusbacins . These antibiotics also require the presence of free calcium ions to effectively kill Gram-positive bacteria . this compound is unique in its specific mechanism of action, which involves the formation of calcium-dependent complexes with peptidoglycan precursors . This mechanism is distinct from other cyclic lipopeptides, which may target different stages of bacterial cell wall synthesis .

Similar compounds include:

- Polymyxins

- Tripro-peptins

- Plusbacins

This compound’s uniqueness lies in its specific targeting of lipid II and its calcium-dependent complex formation, which sets it apart from other cyclic lipopeptide antibiotics .

属性

CAS 编号 |

87551-98-2 |

|---|---|

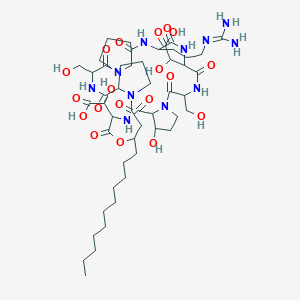

分子式 |

C49H79N11O19 |

分子量 |

1126.2 g/mol |

IUPAC 名称 |

2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |

InChI 键 |

WSCOCOSDPASNLN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

规范 SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

同义词 |

BMY 28117 BMY-28117 empedopeptin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。